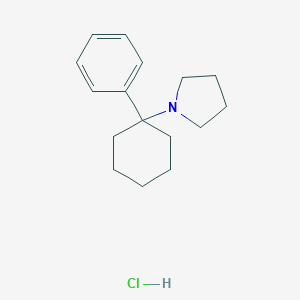

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride

Vue d'ensemble

Description

Rolicyclidine (chlorhydrate), également connu sous le nom de 1-(1-phénylcyclohexyl)pyrrolidine, est un anesthésique dissociatif classé structurellement comme une arylcyclohexylamine. Il présente des effets similaires à ceux de la phéncyclidine, mais il est légèrement moins puissant et possède moins d’effets stimulants. Rolicyclidine produit un effet sédatif décrit comme étant quelque peu similaire à celui d’un barbiturique, avec des effets dissociatifs, anesthésiques et hallucinogènes supplémentaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la rolicyclidine implique généralement la réaction de la 1-phénylcyclohexylamine avec la pyrrolidine. Les conditions réactionnelles comprennent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction. Le produit est ensuite purifié par recristallisation ou d’autres techniques de purification .

Méthodes de production industrielle

L’approche générale impliquerait une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus, suivie d’une purification et d’une conversion en sel chlorhydrate pour la stabilité et la facilité de manipulation .

Analyse Des Réactions Chimiques

Types de réactions

Rolicyclidine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme l’hydrure de lithium et d’aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle pyrrolidine.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Halogénures d’alkyle ou autres électrophiles en présence d’une base.

Principaux produits

Oxydation : Formation de cétones ou d’acides carboxyliques.

Réduction : Formation d’amines secondaires ou tertiaires.

Substitution : Formation de dérivés de pyrrolidine substitués.

Applications de la recherche scientifique

Rolicyclidine (chlorhydrate) est principalement utilisé dans la recherche scientifique en raison de ses propriétés anesthésiques dissociatives. Il est utilisé dans des études liées à :

Neuropharmacologie : Étude des effets des antagonistes des récepteurs NMDA sur le système nerveux central.

Sciences forensiques : En tant qu’étalon de référence analytique pour l’identification de substances similaires.

Psychopharmacologie : Étude des effets comportementaux et psychologiques des anesthésiques dissociatifs

Applications De Recherche Scientifique

Chemical Profile

- IUPAC Name : 1-(1-phenylcyclohexyl)pyrrolidine; hydrochloride

- Molecular Formula : C16H24ClN

- Molecular Weight : 265.82 g/mol

- CAS Number : 2201-39-0

Neuropharmacology

Rolicyclidine is primarily studied for its role as an NMDA receptor antagonist. This mechanism is crucial for understanding the effects of dissociative anesthetics on the central nervous system. The compound has been used to explore:

- Dissociative Anesthesia : It produces effects similar to phencyclidine (PCP) but is noted for being less potent with fewer stimulant effects . Research has indicated that it can induce a state of anesthesia characterized by analgesia and dissociation from the environment.

Forensic Science

In forensic toxicology, rolicyclidine serves as an analytical reference standard. Its structural similarities to other psychoactive substances make it essential for identifying and quantifying substances in biological samples. Studies have demonstrated its utility in:

- Toxicological Analysis : Rolicyclidine's metabolites can be detected in urine samples, aiding in the identification of drug use in overdose cases . The compound has been involved in several intoxication cases, highlighting the need for accurate detection methods.

Psychopharmacology

The compound is also significant in psychopharmacological studies, where researchers investigate its behavioral and psychological effects. This includes:

- Behavioral Studies : Rolicyclidine has been used to study the behavioral changes associated with NMDA receptor antagonism, contributing to our understanding of dissociative disorders and their treatment .

Case Study: Fatal Intoxication

A notable case report highlighted a fatal intoxication involving a PCP analog where rolicyclidine was implicated. The study utilized advanced analytical techniques such as LC-MS/MS to confirm the presence of the compound and its metabolites in postmortem blood samples . This case underscores the importance of accurate identification in forensic contexts.

Research on Analogues

Recent studies have focused on synthesizing various analogues of rolicyclidine to explore their pharmacological properties. For instance, research has characterized several substituted derivatives (e.g., 3-MeO-, 4-MeO-PCPy) to assess their potency and safety profiles compared to the parent compound . These studies are pivotal for developing new therapeutic agents that may leverage similar mechanisms without the associated risks of traditional dissociatives.

Mécanisme D'action

Rolicyclidine agit principalement en tant qu’antagoniste des récepteurs NMDA, ce qui bloque l’activité du récepteur NMDA. Cette action entraîne une diminution de la neurotransmission excitatrice, ce qui entraîne les effets dissociatifs et anesthésiques observés. De plus, la rolicyclidine peut interagir avec les récepteurs de la dopamine, ce qui contribue à ses propriétés psychoactives .

Comparaison Avec Des Composés Similaires

Rolicyclidine est similaire à d’autres arylcyclohexylamines telles que :

Phéncyclidine (PCP) : Plus puissante avec des effets stimulants plus forts.

Kétamine : Durée d’action plus courte et moins puissante.

Méthoxétamine : Effets dissociatifs similaires mais avec une pharmacocinétique différente

Unicité

La combinaison unique d’effets sédatifs, dissociatifs et hallucinogènes de la rolicyclidine, ainsi que sa puissance légèrement inférieure à celle de la phéncyclidine, la rendent distincte parmi les anesthésiques dissociatifs .

Activité Biologique

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride, often referred to as PCPy, is a structural analog of phencyclidine (PCP) and belongs to the class of arylcycloalkylamines. This compound has gained attention due to its psychoactive properties and potential therapeutic applications, particularly in the context of neuropharmacology. This article reviews the biological activity of PCPy, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 229.73 g/mol

PCPy primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to other compounds in its class. NMDA receptors are crucial for synaptic plasticity and memory function, and their modulation can lead to significant neuropsychological effects. The antagonism of these receptors by PCPy results in dissociative anesthetic effects, which can lead to alterations in perception and mood.

Key Mechanisms:

- NMDA Receptor Antagonism : PCPy inhibits the NMDA receptor's function, which is implicated in excitatory neurotransmission.

- Dopaminergic System Interaction : PCPy may influence the dopaminergic pathways, potentially affecting reward and addiction mechanisms.

Biological Activity Overview

Research indicates that PCPy exhibits various biological activities, including:

- Anesthetic Effects : Similar to PCP, it produces dissociative anesthesia.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects against excitotoxicity.

- Analgesic Effects : Its interaction with pain pathways may offer analgesic benefits.

In Vitro Studies

In vitro studies have demonstrated that PCPy exhibits a significant binding affinity for NMDA receptors. The following table summarizes key findings from various pharmacological studies:

| Study | Method | Key Findings |

|---|---|---|

| Wallach & Paoli (2015) | Mass Spectrometry | Characterized PCPy analogs and their receptor binding profiles. |

| Drug Test Anal. (2014) | Gas Chromatography | Identified metabolic pathways and potential toxicological profiles. |

| Bakota et al. (2016) | Toxicological Analysis | Reported instances of fatal intoxication related to PCP analogs including PCPy. |

Case Studies

A notable case study involved a patient who exhibited severe symptoms following the consumption of PCPy. The analysis revealed high concentrations of the compound in postmortem blood samples, highlighting its potential for toxicity when misused.

Safety Profile and Toxicology

The safety profile of this compound remains a concern due to its psychoactive effects. Toxicological evaluations have indicated risks associated with overdose, including:

- Respiratory Depression : High doses can lead to respiratory failure.

- Cardiovascular Effects : Alterations in heart rate and blood pressure have been documented.

- Psychiatric Symptoms : Users may experience hallucinations, agitation, or psychosis.

Propriétés

IUPAC Name |

1-(1-phenylcyclohexyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUATZUGYUSKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.